molecular formula C9H10ClF3N2O B2561890 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride CAS No. 1573547-34-8

3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride

Cat. No. B2561890
CAS RN: 1573547-34-8
M. Wt: 254.64
InChI Key: DQYJIEKPRCGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and beta-secretase. Histone deacetylases are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Beta-secretase is an enzyme that is involved in the formation of amyloid-beta peptides, and its inhibition can lead to the prevention of Alzheimer's disease.
Biochemical and Physiological Effects
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the formation of amyloid-beta peptides. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride in lab experiments is its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride. One direction is the further investigation of its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. Another direction is the development of more efficient synthesis methods for this compound, which may increase its bioavailability and efficacy. Additionally, the study of the mechanism of action of this compound may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride involves a multi-step process. The first step involves the reaction of 2,3,4-trifluoroaniline with ethyl chloroformate to produce 2,3,4-trifluorophenyl carbamate. The second step involves the reaction of 2,3,4-trifluorophenyl carbamate with sodium cyanide to produce 2,3,4-trifluorophenyl isocyanate. The final step involves the reaction of 2,3,4-trifluorophenyl isocyanate with 3-aminopropanoic acid to produce 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride.

Scientific Research Applications

3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-amino-N-(2,3,4-trifluorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.ClH/c10-5-1-2-6(9(12)8(5)11)14-7(15)3-4-13;/h1-2H,3-4,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYJIEKPRCGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCN)F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.